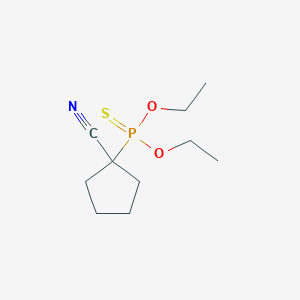
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide, also known as CMTM, is a synthetic compound that belongs to the family of benzothiazole derivatives. CMTM has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
作用機序
The exact mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to bind to specific sites on proteins, which can prevent them from interacting with other proteins. This can have a variety of effects on cellular processes, depending on the specific proteins involved.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects in vitro. For example, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells in culture, possibly by disrupting the interactions between proteins involved in cell division. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which could have implications for the treatment of hypercholesterolemia.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide in lab experiments is its specificity for certain proteins. Because N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide binds to specific sites on proteins, it can be used to study the function of those proteins in a more targeted way than other methods. However, one limitation of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is that it can be difficult to obtain in large quantities, and its synthesis can be challenging.
将来の方向性
There are many potential future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. One area of interest is in the development of antiviral drugs targeting the SARS-CoV-2 ORF9b protein. Another area of interest is in the study of protein-protein interactions involved in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide and its potential applications in various fields of research.
合成法
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 2-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is typically around 50-60%.
科学的研究の応用
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is in the study of protein-protein interactions. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been shown to bind to a specific protein called SARS-CoV-2 ORF9b, which is involved in the replication of the SARS-CoV-2 virus. This interaction has been studied as a potential target for the development of antiviral drugs.
特性
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-9-5-4-6-11(15(9)22-3)16(21)20-17-19-13-8-12(18)10(2)7-14(13)23-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCDWCJSQIJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)


![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)
![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
